1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene

Übersicht

Beschreibung

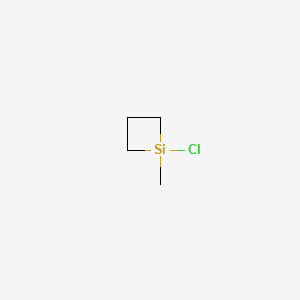

“1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene” is a chemical compound with the molecular formula C17H32B2O4 . It has a molecular weight of 322.05600 .

Molecular Structure Analysis

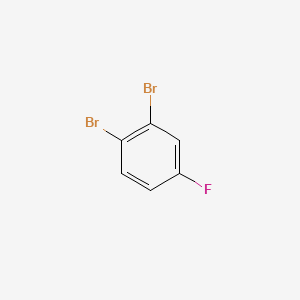

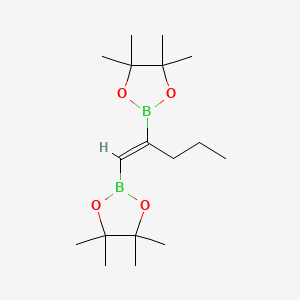

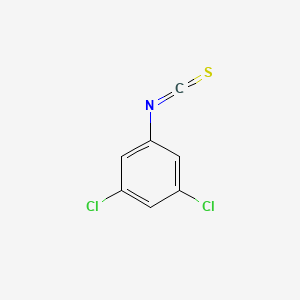

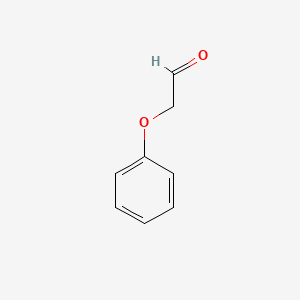

The molecular structure of this compound consists of a pentene backbone with two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups attached at the 1 and 2 positions .

Physical And Chemical Properties Analysis

This compound has a density of 0.96g/cm3 and a boiling point of 301-303ºC (lit.) . Its melting point is 301-303ºC . The compound’s refractive index is n20/D 1.455 (lit.) .

Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

Research has highlighted the catalytic properties of complexes involving cis-configurations similar to 1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene. For instance, cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes have been identified as Lewis acids capable of catalyzing oxidative cyclization of alkenols by tert-butyl hydroperoxide, indicating potential for catalysis in organic synthesis involving cis-configurations (Dönges et al., 2014). Similarly, the synthesis of the C2-symmetric, non-adjacent bis(tetrahydrofuran) core of cis-sylvaticin from a related compound showcases the utility of cis-configurations in complex organic synthesis (Quinn et al., 2014).

Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, the synthesis of fluorocarbon polymers with alternating oxyalkylene and oxysilylene units demonstrates the role of cis-configurations in developing materials with unique properties, such as low glass transition temperatures and high resistance to degradation (Tanquary et al., 1975). This research underscores the potential of cis-configurations in creating novel polymeric materials with enhanced performance characteristics.

Advanced Materials and Energy Conversion

The exploration of cis-X2bis(2,2'-bipyridyl-4,4'-dicarboxylate)ruthenium(II) complexes for charge-transfer sensitization in nanocrystalline TiO2 films demonstrates the significance of cis-configurations in the development of advanced materials for energy conversion applications. These complexes exhibit efficient charge-transfer sensitization, highlighting their potential in photovoltaic devices and other energy conversion technologies (Nazeeruddin et al., 1993).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the synthesis and evaluation of cholic acid-derived 1,2,4,5-tetraoxanes explore the influence of cis-configurations on antimalarial and antiproliferative activities. This research indicates that cis-configurations can significantly impact the biological activity of synthetic compounds, offering insights into the design of more effective therapeutic agents (Opsenica et al., 2000).

Safety and Hazards

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-[(Z)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-1-en-2-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32B2O4/c1-10-11-13(19-22-16(6,7)17(8,9)23-19)12-18-20-14(2,3)15(4,5)21-18/h12H,10-11H2,1-9H3/b13-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQDNQSRLNMUOP-OUKQBFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C(/B2OC(C(O2)(C)C)(C)C)\CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Benz[6,7]indazolo[2,3,4-fgh]naphth[2'',3'':6',7']indolo[3',2':5,6]anthra[2,1,9-mna]acridine-2,7,10,15-tetrone](/img/structure/B1585838.png)